molecular formula C36H62O4 B12524675 1-(2,4,6-Trihydroxyphenyl)triacont-24-en-1-one CAS No. 870298-04-7

1-(2,4,6-Trihydroxyphenyl)triacont-24-en-1-one

Cat. No.: B12524675
CAS No.: 870298-04-7
M. Wt: 558.9 g/mol
InChI Key: ZZAYAFZFYJHIKV-UHFFFAOYSA-N
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Description

1-(2,4,6-Trihydroxyphenyl)triacont-24-en-1-one is a complex organic compound with the molecular formula C36H62O4 It is characterized by the presence of a long aliphatic chain and a phenolic group with three hydroxyl groups at positions 2, 4, and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,6-Trihydroxyphenyl)triacont-24-en-1-one typically involves the following steps:

    Formation of the Phenolic Intermediate: The phenolic intermediate can be synthesized through the hydroxylation of a suitable aromatic precursor.

    Alkylation: The phenolic intermediate is then subjected to alkylation with a long-chain alkyl halide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4,6-Trihydroxyphenyl)triacont-24-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

1-(2,4,6-Trihydroxyphenyl)triacont-24-en-1-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of phenolic hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trihydroxyphenyl)triacont-24-en-1-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4,6-Trihydroxyphenyl)butan-1-one: A shorter-chain analog with similar phenolic properties.

    1-(2,4,6-Trihydroxyphenyl)octadec-13-en-1-one: A compound with a shorter aliphatic chain but similar structural features.

Properties

CAS No.

870298-04-7

Molecular Formula

C36H62O4

Molecular Weight

558.9 g/mol

IUPAC Name

1-(2,4,6-trihydroxyphenyl)triacont-24-en-1-one

InChI

InChI=1S/C36H62O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-33(38)36-34(39)30-32(37)31-35(36)40/h6-7,30-31,37,39-40H,2-5,8-29H2,1H3

InChI Key

ZZAYAFZFYJHIKV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCCCCCCCCCCCCCCCCCCCCCCC(=O)C1=C(C=C(C=C1O)O)O

Origin of Product

United States

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